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Compound of Interest

Compound Name: Chromanol 293B

Cat. No.: B067870

This guide provides an in-depth technical overview of Chromanol 293B, a cornerstone
pharmacological tool for researchers in cardiology, electrophysiology, and metabolic disease.
We will move beyond simple data recitation to explore the causality behind its mechanism, its
practical applications, and the validated protocols necessary for its effective use.

Core Identification and Physicochemical Properties

At its core, Chromanol 293B is a synthetic chromanol derivative. Accurate identification is
paramount for experimental reproducibility, starting with its Chemical Abstracts Service (CAS)
number. It is critical to distinguish between the racemic mixture and its more potent enantiomer.

The compound exists as a racemic mixture, but its biological activity is highly stereospecific.
The (-)-[3R,4S] enantiomer is the more potent blocker of the IKs channel[1][2]. Researchers
should verify the specific form they are purchasing to ensure accurate interpretation of
experimental results. The CAS number is the definitive identifier for the specific chemical
substance, preventing ambiguity between different forms or related compounds.
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Property Value Source(s)

trans-N-[6-Cyano-3,4-dihydro-
) 3-hydroxy-2,2-dimethyl-2H-1-

Chemical Name [31[4]
benzopyran-4-yl]-N-methyl-
ethanesulfonamide

CAS Number 163163-23-3 (Racemate) [3B1141[5]

163163-24-4 ((-)-[3R,4S]

. [1]6]

enantiomer)

Molecular Formula C15H20N204S [31[5]

Molecular Weight 324.39 g/mol [3]

Appearance White crystalline solid [6]

Purity >98% (typically by HPLC) [31[5]

Storage (Solid)

Room Temperature

[4]

Solubility

<100 mM in DMSO; <20 mM

in Ethanol

[3]4]

Mechanism of Action: Selective IKs Channel
Blockade

Chromanol 293B is a potent and selective blocker of the slow component of the delayed
rectifier potassium current, known as IKs[7][8]. This current plays a crucial role in the
repolarization phase (Phase 3) of the cardiac action potential, particularly at faster heart rates,
thereby helping to regulate the heart's rhythm[8][9].

The Molecular Target: KCNQ1/KCNE1 Complex

The IKs channel is a heteromeric protein complex formed by the co-assembly of the pore-
forming a-subunit KCNQ1 (also known as Kv7.1) and the ancillary B-subunit KCNEL1 (also
known as minK)[10][11]. While KCNQ1 can form channels on its own, the association with
KCNEL1 profoundly alters the channel's gating kinetics to produce the characteristic slow
activation of the native IKs current.
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Chromanol 293B exerts its effect by directly binding to the KCNQ1 subunit[11][12]. The
binding site is located within the inner pore vestibule of the channel, a region comprising the
lower part of the H5 selectivity filter and the S6 transmembrane domain[11]. Specific amino
acid residues, including Threonine-312, Isoleucine-337, and Phenylalanine-340 on KCNQ1,
have been identified as critical for the drug's binding and inhibitory action[11]. The mechanism
is that of an open-channel block, meaning the drug preferentially binds to and blocks the
channel when it is in the open conformation during membrane depolarization[1][12].
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Mechanism of I blockade by Chromanol 293B.

Pharmacological Profile and Selectivity

A key attribute of a pharmacological tool is its selectivity. Chromanol 293B is valued for its

relatively high selectivity for IKs over other cardiac ion channels, particularly the rapid delayed

rectifier current (IKr), which is mediated by hERG channels. Blockade of hERG channels is a

major cause of drug-induced proarrhythmia, and the minimal effect of Chromanol 293B on

these channels underscores its utility and safety in research settings[8][13].

Target lon Current

Molecular Basis

ICso | ECs0 Value

Selectivity Insight

~1-2 UM (species

IKs KCNQ1/KCNE1 Primary Target
dependent)[8][13]
) ~7x more potent than
()-[3R,4S] enantiomer  1.36 puM[1] _
(+) enantiomer
(+)-[3S,4R] Less active
. 9.6 uM[1] .
enantiomer enantiomer
Moderate off-target
ICFTR CFTR 19 uM[3][7]
effect
Ito (transient outward)  Kv4.3 24 - 38 uM[8][13] Weak off-target effect
i ~31 uM (human atrial)
IKur (ultra-rapid) Kv1.5 Weak off-target effect

[14]

IKr (rapid)

hERG (Kv11.1)

> 30 pM[13]

High Selectivity (Low
Risk)

ICa-L (L-type Caz*)

Cavl.2

Unaffected at relevant
conc.[3][13]

High Selectivity

INa (fast Na+)

Navl.5

Unaffected at relevant

conc.[8]

High Selectivity

Key Research Applications
Cardiovascular Electrophysiology
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The primary application of Chromanol 293B is as a tool to pharmacologically dissect the role
of IKs from other repolarizing currents like IKr[8]. By selectively blocking IKs, researchers can
study its contribution to the action potential duration (APD) under various physiological and
pathological conditions. It has been instrumental in demonstrating that IKs is a key component
of the "repolarization reserve," becoming particularly important under sympathetic stimulation
or when other repolarizing currents are compromised[15]. This makes it an invaluable
compound for studying arrhythmias and for the preclinical evaluation of antiarrhythmic drug
candidates[9][13].

Metabolic Disease Research

Recent genetic studies have linked polymorphisms in the KCNQ1 gene to an increased risk of
Type 2 Diabetes[16]. KCNQ1 channels are expressed in pancreatic (3-cells and intestinal L-
cells. Research using Chromanol 293B has shown that inhibiting these channels can enhance
glucose-stimulated insulin secretion from [3-cells and increase the release of glucagon-like
peptide-1 (GLP-1) from L-cells[16]. This opens a new avenue of research where Chromanol
293B serves as a critical probe to understand the role of KCNQZ1 in glucose homeostasis.

Experimental Protocols and Handling
Stock Solution Preparation (Self-Validating System)

The trustworthiness of any experiment begins with the accurate preparation of reagents. The
high solubility of Chromanol 293B in DMSO makes it the preferred solvent for creating a high-
concentration stock solution.

Protocol: 100 mM Stock in DMSO

 Verification: Confirm the molecular weight (MW) on the certificate of analysis for your specific
batch (typically ~324.39 g/mol ).

» Calculation:
o Target Concentration: 200 mM (0.1 mol/L)
o Mass needed for 1 mL (0.001 L) of stock:

o Mass (g) = 0.1 mol/L * 0.001 L * 324.39 g/mol = 0.03244 g = 32.44 mg
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e Preparation:

(¢]

Accurately weigh 32.44 mg of Chromanol 293B powder.

[¢]

Add the powder to a sterile microcentrifuge tube.

[¢]

Add 1.0 mL of anhydrous, cell-culture grade DMSO.

[e]

Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

» Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months[4][7]. When
using, thaw the aliquot and dilute to the final working concentration in the appropriate
experimental buffer.

Workflow: Whole-Cell Patch-Clamp Analysis of IKs

This workflow outlines the essential steps for characterizing the inhibitory effect of Chromanol
293B on IKs in isolated cardiac myocytes. The causality is clear: each step builds upon the last
to ensure a stable, verifiable recording.
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1. Myocyte Isolation
Enzymatic digestion of cardiac tissue

2. Patch-Clamp Setup
Establish whole-cell configuration

3. Baseline Recording
Apply voltage protocol to elicit IKs.
Record stable baseline currents.

4. Drug Perfusion
Bath apply Chromanol 293B
(e.g., 1-10 um)

5. Post-Drug Recording
Re-apply voltage protocol.
Record inhibited currents.

6. Washout (Optional)
Perfuse with drug-free solution
to test for reversibility.

7. Data Analysis
Measure current amplitude reduction.
Calculate IC50.

Click to download full resolution via product page

Workflow for electrophysiological analysis of Chromanol 293B.
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Synthesis Overview

Chromanol 293B is not a naturally occurring compound; it is a product of multi-step organic
synthesis[2][17]. The synthesis is rooted in chromanol chemistry, often starting from substituted
phenols and building the heterocyclic chroman ring system. A key aspect of advanced
syntheses is the use of chiral intermediates or asymmetric synthesis techniques to produce
specific enantiomers, such as the more active (-)-[3R,4S] form, allowing for detailed structure-
activity relationship studies[2]. While a detailed synthetic pathway is beyond the scope of this
guide, its synthetic origin ensures a reliable and high-purity supply for research purposes.

Conclusion

Chromanol 293B, identified by CAS number 163163-23-3, is more than just a chemical; it is a
precision tool that has enabled significant advances in our understanding of cardiac and
metabolic physiology. Its high selectivity for the IKs channel, coupled with a well-characterized
pharmacological profile, provides researchers with a reliable method to investigate the function
of KCNQ1-based potassium channels. By following validated protocols for its handling and
application, scientists can continue to leverage this compound to push the boundaries of
electrophysiology and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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